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molecular formula C9H7NO4 B8595059 3-Methyl-6-nitro-3H-isobenzofuran-1-one CAS No. 58335-58-3

3-Methyl-6-nitro-3H-isobenzofuran-1-one

Cat. No. B8595059
M. Wt: 193.16 g/mol
InChI Key: DJBQBNLHDSCAJI-UHFFFAOYSA-N
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Patent
US06525066B2

Procedure details

78.00 g of 3-methyl-6-nitrophthalide (3-3) was dissolved in 1.2 l of ethanol and 4.0 g of 5% palladium carbon was added thereto, and under a hydrogen atmosphere, the resulting mixture was stirred at a room temperature for 5 hours. The catalyst was filtered off, and thereafter, the filtrate was concentrated under reduced pressure, and the precipitated crystal was purified by recrystallizing (ethanol:water) to obtain 58.21 g of 6-amino-3-methylphtalide (3-4).
Quantity
78 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=2)[C:4](=[O:5])[O:3]1>C(O)C.[C].[Pd]>[NH2:12][C:8]1[CH:7]=[C:6]2[C:11]([CH:2]([CH3:1])[O:3][C:4]2=[O:5])=[CH:10][CH:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
78 g
Type
reactant
Smiles
CC1OC(=O)C2=CC(=CC=C12)[N+](=O)[O-]
Name
Quantity
1.2 L
Type
solvent
Smiles
C(C)O
Step Two
Name
palladium carbon
Quantity
4 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under a hydrogen atmosphere, the resulting mixture was stirred at a room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the precipitated crystal was purified
CUSTOM
Type
CUSTOM
Details
by recrystallizing (ethanol:water)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=CC=C2C(OC(=O)C2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 58.21 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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